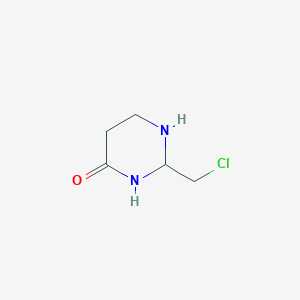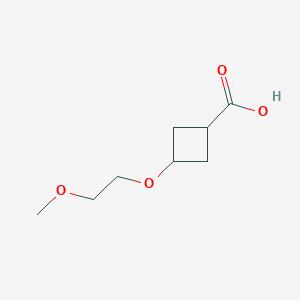
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring substituted with a carboxylic acid group and a 2-methoxyethoxy group. It is used in various research and development endeavors due to its versatile properties .
Méthodes De Préparation
The synthesis of 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Substitution Reaction:
Industrial production methods may involve optimizing these reactions to increase yield and purity, often using catalysts and specific reaction conditions to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The 2-methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Applications De Recherche Scientifique
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The 2-methoxyethoxy group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological systems .
Comparaison Avec Des Composés Similaires
3-(2-Methoxyethoxy)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
Cyclobutane-1-carboxylic acid: Lacks the 2-methoxyethoxy group, making it less soluble and less versatile in chemical reactions.
2-Methoxyethoxyacetic acid: Lacks the cyclobutane ring, resulting in different chemical properties and reactivity.
Cyclobutane-1,2-dicarboxylic acid:
The unique combination of the cyclobutane ring, carboxylic acid group, and 2-methoxyethoxy group in this compound provides it with distinct properties that make it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
3-(2-methoxyethoxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-11-2-3-12-7-4-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Clé InChI |
MAOFXABJDLFHER-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1CC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


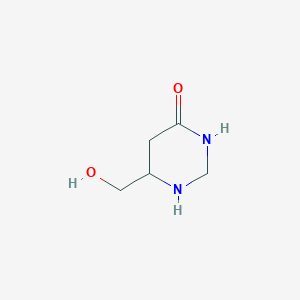
![(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime](/img/structure/B12338038.png)
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
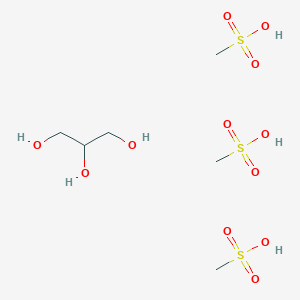
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
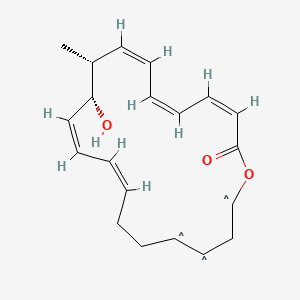


![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)


![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
